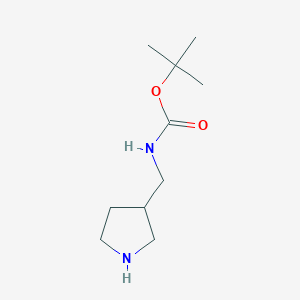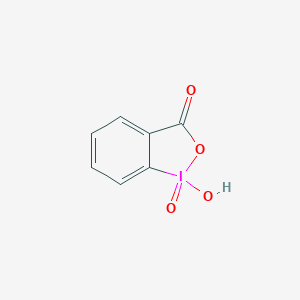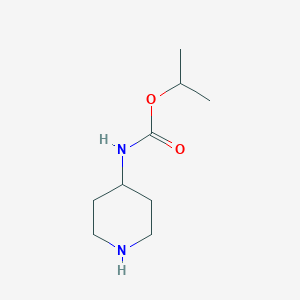
Isopropyl piperidin-4-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl piperidin-4-ylcarbamate (IPC) is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. IPC is a carbamate derivative of piperidine, which is a heterocyclic organic compound. IPC has been shown to possess a wide range of biological activities, including anticonvulsant, antinociceptive, and anxiolytic effects.
Mecanismo De Acción
The exact mechanism of action of Isopropyl piperidin-4-ylcarbamate is not fully understood. However, it is believed that Isopropyl piperidin-4-ylcarbamate acts on the GABAergic system in the brain, which is involved in the regulation of anxiety, sleep, and muscle relaxation. Isopropyl piperidin-4-ylcarbamate has been shown to enhance the activity of GABA-A receptors, which leads to increased inhibitory neurotransmission and a reduction in neuronal excitability.
Efectos Bioquímicos Y Fisiológicos
Isopropyl piperidin-4-ylcarbamate has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the severity and duration of seizures in animal models of epilepsy. Isopropyl piperidin-4-ylcarbamate has also been shown to reduce pain sensitivity in animal models of neuropathic pain. In addition, Isopropyl piperidin-4-ylcarbamate has been shown to reduce anxiety-like behavior in animal models of anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isopropyl piperidin-4-ylcarbamate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic properties. However, there are also some limitations to using Isopropyl piperidin-4-ylcarbamate in lab experiments. For example, the exact mechanism of action of Isopropyl piperidin-4-ylcarbamate is not fully understood, and its effects may vary depending on the species and strain of animal used.
Direcciones Futuras
There are several future directions for Isopropyl piperidin-4-ylcarbamate research. One area of interest is the potential use of Isopropyl piperidin-4-ylcarbamate in the treatment of neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease. Another area of interest is the development of novel Isopropyl piperidin-4-ylcarbamate derivatives with improved pharmacological properties. Finally, further studies are needed to elucidate the exact mechanism of action of Isopropyl piperidin-4-ylcarbamate and to determine its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of Isopropyl piperidin-4-ylcarbamate involves the reaction between isopropylamine and piperidin-4-ol in the presence of phosgene. The reaction leads to the formation of Isopropyl piperidin-4-ylcarbamate, which is a white crystalline solid with a melting point of 103-105°C. Isopropyl piperidin-4-ylcarbamate can be purified by recrystallization from ethanol or ethyl acetate.
Aplicaciones Científicas De Investigación
Isopropyl piperidin-4-ylcarbamate has been extensively studied for its potential therapeutic properties. It has been shown to possess anticonvulsant, antinociceptive, and anxiolytic effects in animal models. Isopropyl piperidin-4-ylcarbamate has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
Propiedades
Número CAS |
141498-57-9 |
|---|---|
Nombre del producto |
Isopropyl piperidin-4-ylcarbamate |
Fórmula molecular |
C9H18N2O2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
propan-2-yl N-piperidin-4-ylcarbamate |
InChI |
InChI=1S/C9H18N2O2/c1-7(2)13-9(12)11-8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
Clave InChI |
JGTGSYCISOQGQC-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NC1CCNCC1 |
SMILES canónico |
CC(C)OC(=O)NC1CCNCC1 |
Sinónimos |
Carbamic acid, 4-piperidinyl-, 1-methylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B121629.png)
![2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B121631.png)
![ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate](/img/structure/B121641.png)
![4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B121645.png)
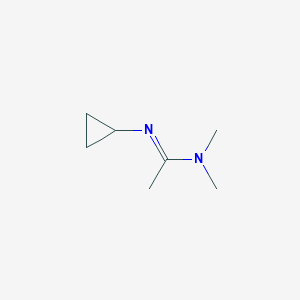
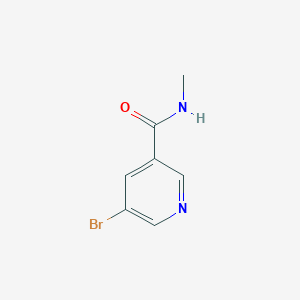
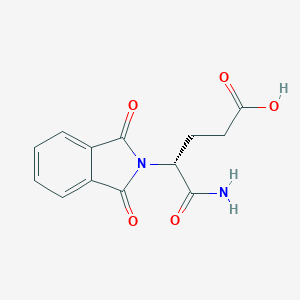
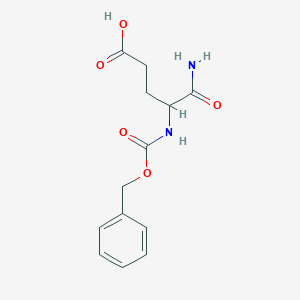
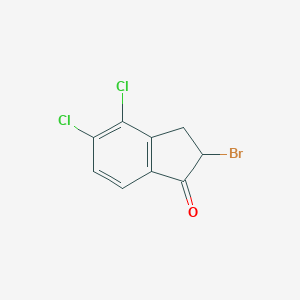
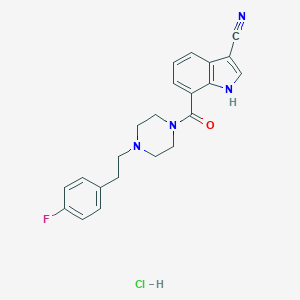

![Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate](/img/structure/B121663.png)
